8-Deazafolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Deazafolic acid is a potent inhibitor of the folate-dependent bacteria, Streptococcus faecium (ATCC 8043) and Lactobacillus casei (ATCC 7469), and to have activity against lymphoid leukemia L1210 in mice.
Scientific Research Applications
Inhibition of Folate-Dependent Bacteria and Antitumor Activity
8-Deazafolic acid has demonstrated significant inhibition of folate-dependent bacteria such as Streptococcus faecium and Lactobacillus casei. It also exhibited activity against lymphoid leukemia L1210 in mice. This showcases its potential in antimicrobial and anticancer applications (Temple et al., 1981).
Inhibition of Thymidylate Synthetase
Quinazoline analogs of 8-deazafolic acid, particularly modifications at position 10, have been effective inhibitors of thymidylate synthetase from various sources, indicating their therapeutic potential in cancer treatment. Preliminary testing showed marginal activity against L1210 leukemia in mice (Oatis & Hynes, 1977).
Potential as a Multisubstrate Analogue Inhibitor
The synthesis of an 8-deazafolate analogue has been described, focusing on its role as an inhibitor of thymidylate synthetase derived from human tumor cells. This analogue demonstrated potent inhibition, suggesting its utility in targeted cancer therapies (Srinivasan et al., 1984).
Impact on Drug Transport and Growth Inhibition
A study on antifolate compounds, including 8-deazafolic acid, explored their transport properties and growth-inhibitory potential in vitro. The research provided insights into the molecular-structure correlates of biological activity, which can be crucial in the design and development of new antifolate drugs (Westerhof et al., 1995).
Role in Antitumor Activity of Analogues
Synthesis of 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues, which are potent growth inhibitors against leukemic cells and exhibit substantial antitumor activity, highlighted the relevance of 8-deazafolic acid derivatives in cancer research (Taylor et al., 1989).
Cofactor Specificity in Enzyme Studies
Investigations into the cofactor specificity of enzymes using 8-deazafolate analogues revealed their utility in biochemical research, particularly in understanding enzyme mechanisms and interactions (Smith et al., 1981).
properties
CAS RN |
51989-25-4 |
---|---|
Product Name |
8-Deazafolic acid |
Molecular Formula |
C20H20N6O6 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pyrido[3,2-d]pyrimidin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H20N6O6/c21-20-25-13-6-5-12(23-16(13)18(30)26-20)9-22-11-3-1-10(2-4-11)17(29)24-14(19(31)32)7-8-15(27)28/h1-6,14,22H,7-9H2,(H,24,29)(H,27,28)(H,31,32)(H3,21,25,26,30)/t14-/m0/s1 |
InChI Key |
PEIIBFVUZRSFNO-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |
SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)N=C(NC3=O)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=NC3=C(C=C2)NC(=NC3=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
8-Deazafolic acid; NSC 173522; NSC-173522; NSC173522; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.